1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea
Description
1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea is a urea derivative synthesized via the reaction of 4-nitrophenyl isocyanate with ethanolamine in dimethylformamide (DMF) at 40°C, yielding a yellow solid with a 66% yield . This compound has been studied in the context of anion receptor chemistry, where its structure—comprising a 2-hydroxyethyl group and a 4-nitrophenyl moiety—facilitates interactions with anions through hydrogen bonding and π-electron effects .
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O4/c13-6-5-10-9(14)11-7-1-3-8(4-2-7)12(15)16/h1-4,13H,5-6H2,(H2,10,11,14) |
InChI Key |
CTLLVOJBVPFXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Urea Derivatives
Physicochemical Properties
- Electron Effects : The 4-nitrophenyl group is a common feature, providing electron-withdrawing effects that stabilize charge transfer in anion receptors .
- Solubility : Hydroxyethyl and imidazolyl groups enhance water solubility compared to purely aromatic derivatives (e.g., pyrinuron) .
Research Findings and Implications
Structural-Activity Relationships: The nitro group’s position and additional functional groups (e.g., azetidinone, pyridyl) dictate biological efficacy. For example, azetidinone in Compound 7f enhances antimicrobial activity, while pyridyl in pyrinuron is essential for rodenticidal action .
Synthetic Flexibility : Urea derivatives can be tailored using diverse amines, enabling rapid exploration of structure-activity relationships (e.g., S16 vs. target compound) .
Therapeutic Potential: Compounds like those in (urease inhibitors) and S16 (kinase inhibitors) highlight the urea scaffold’s versatility in drug discovery .
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